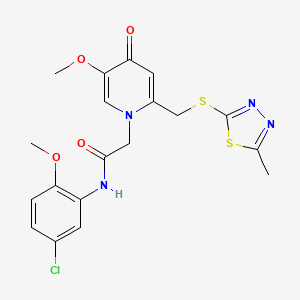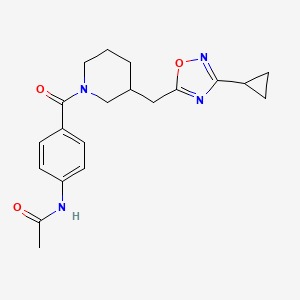
(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is a chemical compound with the molecular weight of 241.09 . It is also known by its IUPAC name, 5-bromo-1-methyl-1H-benzimidazol-2-yl)methanol . The compound is typically in the form of a solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” is a solid at room temperature . It has a melting point of 158-160 degrees Celsius .Safety and Hazards
This compound has several safety and hazard statements associated with it. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
As for future directions, it’s important to note that imidazole-containing compounds have been studied for their broad range of chemical and biological properties . They have been used in the development of new drugs and have shown various biological activities . Therefore, “(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol” and similar compounds could be of interest in future research and drug development.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to diverse biochemical changes.
Biochemical Pathways
Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol might also interact with similar pathways, leading to downstream effects.
Pharmacokinetics
It’s worth noting that related compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of (5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol.
Result of Action
Related compounds such as indole derivatives have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the activity of related compounds, such as indole derivatives, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
(5-bromo-1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVFEOSCKXCYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2951513.png)
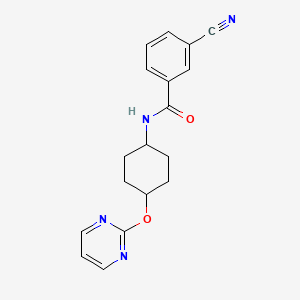
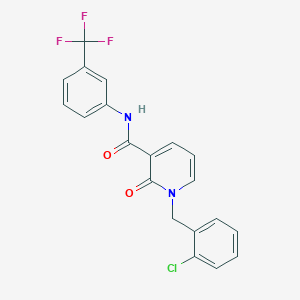
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)
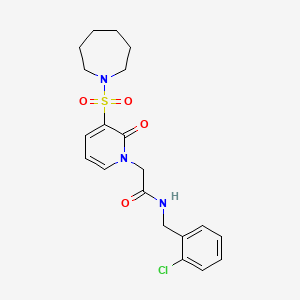
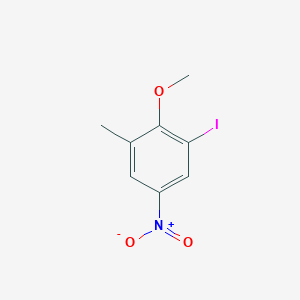
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2951521.png)
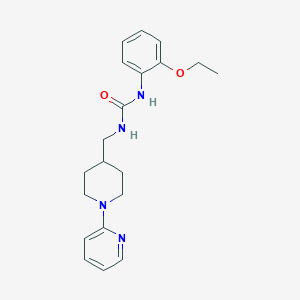

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)
